molecular formula C20H30Cl2Zr-2 B15360737 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride

Cat. No.: B15360737
M. Wt: 432.6 g/mol
InChI Key: FDQKEKDJFZAHQJ-UHFFFAOYSA-L
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Description

The compound 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; zirconium(2+); dichloride (hereafter referred to by its systematic name bis(η⁵-pentamethylcyclopentadienyl)zirconium dichloride) is a metallocene complex with the formula (C₅Me₅)₂ZrCl₂. It consists of a zirconium(IV) center coordinated to two pentamethylcyclopentadienyl (Cp*) ligands and two chloride ions . Despite the "zirconium(2+)" designation in the query, zirconium in such metallocene complexes typically adopts a +4 oxidation state, as seen in analogous compounds like bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride, ZrCl₂(Cp)₂) . This compound is a green crystalline powder used as a catalyst precursor in organic synthesis and polymer chemistry .

Properties

Molecular Formula

C20H30Cl2Zr-2

Molecular Weight

432.6 g/mol

IUPAC Name

1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride

InChI

InChI=1S/2C10H15.2ClH.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

FDQKEKDJFZAHQJ-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Zr+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired complex.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis and Moisture Sensitivity

(Cp*)₂ZrCl₂ is highly moisture-sensitive, undergoing hydrolysis in the presence of water . This reaction typically produces zirconium oxychloride derivatives and hydrochloric acid:

(Cp*)2ZrCl2+H2O(Cp*)2Zr(OH)2+2HCl(\text{Cp*})₂\text{ZrCl}_2 + \text{H}_2\text{O} \rightarrow (\text{Cp*})₂\text{Zr(OH)}_2 + 2\text{HCl}

The reaction is critical for handling protocols, as exposure to moisture degrades the compound’s structural integrity .

Ligand Substitution Reactions

The chloride ligands in (Cp*)₂ZrCl₂ are readily displaced by stronger nucleophiles, enabling the synthesis of derivatives with tailored properties:

ReagentProductApplication
Grignard (RMgX)(Cp*)₂ZrR₂Catalyst precursors
Alkali metal salts (NaOR)(Cp*)₂Zr(OR)₂Soluble coordination complexes
Amines (NH₃)(Cp*)₂Zr(NR₂)₂Chelating agents

For example, reaction with methylmagnesium bromide replaces chloride ligands with methyl groups:

(Cp*)2ZrCl2+2CH3MgBr(Cp*)2Zr(CH3)2+2MgBrCl(\text{Cp*})₂\text{ZrCl}_2 + 2\text{CH}_3\text{MgBr} \rightarrow (\text{Cp*})₂\text{Zr(CH}_3)_2 + 2\text{MgBrCl}

This substitution is pivotal in forming active species for polymerization catalysis .

Coordination with Unsaturated Substrates

The zirconium center coordinates with π-electron donors like alkenes and carbon monoxide, forming adducts critical for catalytic cycles:

(Cp*)2ZrCl2+C2H4(Cp*)2ZrCl2(η2-C2H4)(\text{Cp*})₂\text{ZrCl}_2 + \text{C}_2\text{H}_4 \rightarrow (\text{Cp*})₂\text{ZrCl}_2(\eta^2\text{-C}_2\text{H}_4)

These interactions stabilize transition states during olefin polymerization . The steric bulk of Cp* ligands modulates substrate accessibility, influencing reaction rates and selectivity .

Redox Behavior

Zirconium(IV) in (Cp*)₂ZrCl₂ is generally redox-stable, but under reducing conditions, it can form Zr(III) intermediates:

(Cp*)2ZrCl2+LiAlH4(Cp*)2ZrH2+(\text{Cp*})₂\text{ZrCl}_2 + \text{LiAlH}_4 \rightarrow (\text{Cp*})₂\text{ZrH}_2 +

Scientific Research Applications

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride finds applications in various fields:

  • Chemistry: It is used as a catalyst or catalyst precursor in organic synthesis, facilitating reactions such as olefin polymerization and hydroamination.

  • Biology: The compound can be employed in bioinorganic studies to understand metal-ligand interactions and their biological relevance.

  • Industry: The compound is used in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves its ability to coordinate to various substrates and activate them for subsequent reactions. The zirconium center acts as a Lewis acid, facilitating the formation of intermediates and transition states. The pentamethylcyclopentadienyl ligand provides stability and electronic modulation to the complex.

Molecular Targets and Pathways:

  • In catalytic processes, the compound targets olefins, amines, and other organic substrates.

  • The pathways involved include coordination, insertion, and elimination steps, leading to the formation of desired products.

Comparison with Similar Compounds

Comparison with Similar Metallocene Dichlorides

Structural and Electronic Variations

Metallocene dichlorides share the general formula (L)₂MCl₂, where L is a cyclopentadienyl-type ligand and M is a transition metal. Key structural differences arise from ligand substituents and the metal center, which influence steric bulk, electron-donating capacity, and catalytic activity.

Table 1: Comparison of Selected Metallocene Dichlorides
Compound Name CAS Number Substituents Metal (Oxidation State) Key Applications
Bis(η⁵-pentamethylcyclopentadienyl)ZrCl₂ Not provided Pentamethyl Cp* Zr(IV) Catalyst for olefin polymerization
Bis(methylcyclopentadienyl)ZrCl₂ 12109-71-6 Methyl Cp Zr(IV) Polymerization catalyst
rac-Ethylenebis(1-indenyl)ZrCl₂ 100080-82-8 Bridged indenyl Zr(IV) Syndiotactic polypropylene synthesis
Bis(cyclopentadienyl)ZrCl₂ (Zirconocene) 1291-32-3 Unsubstituted Cp Zr(IV) Organic synthesis, Schwartz’s reagent
Bis(i-propylcyclopentadienyl)ZrCl₂ 58628-40-3 i-Propyl Cp Zr(IV) Olefin polymerization

Catalytic Performance and Substituent Effects

  • Pentamethyl Cp* Ligands : The pentamethyl substituents in (C₅Me₅)₂ZrCl₂ provide exceptional steric bulk and strong electron-donating effects, enhancing thermal stability and electrophilicity of the Zr center. This makes it highly active in α-olefin polymerization compared to less substituted analogs like Cp₂ZrCl₂ .
  • Indenyl Ligands : Bridged indenyl complexes (e.g., rac-ethylenebis(1-indenyl)ZrCl₂) exhibit stereoselectivity in polymer synthesis due to their rigid, asymmetric structures. They are preferred for producing syndiotactic polypropylene .
  • i-Propyl and Methyl Cp Ligands : These ligands balance steric and electronic effects. For example, bis(i-propylcyclopentadienyl)ZrCl₂ (CAS 58628-40-3) shows moderate activity in copolymerization reactions, while methyl-substituted analogs (e.g., 12109-71-6) are less bulky but more synthetically accessible .

Metal Center Variations

  • Hafnium Analogs : Bis(i-propylcyclopentadienyl)HfCl₂ (CAS 66349-80-2) has lower catalytic activity than Zr analogs due to Hf’s larger ionic radius and reduced Lewis acidity .
  • Titanium Derivatives : Bis(methylcyclopentadienyl)TiCl₂ (CAS 12130-65-3) is less thermally stable than Zr counterparts, limiting its use in high-temperature applications .

Q & A

Q. How does this compound’s structure inform broader studies on d⁰ transition metal catalysts?

  • Answer : Its electron-deficient zirconium center and bulky ligands mimic characteristics of industrial catalysts (e.g., metallocenes in polyolefin production). Comparative studies with Ti, Hf analogs can reveal periodic trends in Lewis acidity and catalytic selectivity .

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